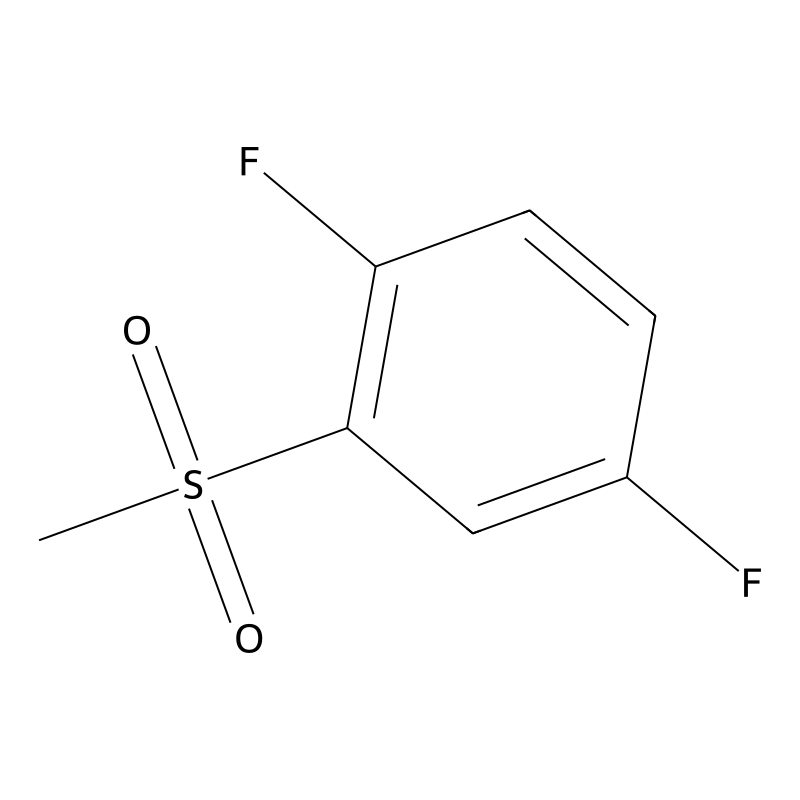1,4-Difluoro-2-(methylsulfonyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
It’s worth noting that the use of such compounds can vary widely depending on the field of study and the specific research goals. They might be used in the synthesis of other compounds, as reagents in chemical reactions, or as building blocks in the creation of larger molecular structures. The methods of application and the results obtained can also vary significantly.
Reductive Silylation
Fluoroalkylation/Chloroalkylation
Difluoromethylation
1,4-Difluoro-2-(methylsulfonyl)benzene is an organic compound characterized by its molecular formula CHFOS. It features a benzene ring with two fluorine atoms and a methylsulfonyl group attached to it. The compound is notable for its unique substitution pattern, which imparts specific chemical and physical properties that are valuable in various synthetic applications. Its structure can be represented as follows:
- Chemical Structure:1,4-Difluoro-2-(methylsulfonyl)benzene structure
- Substitution Reactions: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
- Oxidation and Reduction: The sulfonyl group can undergo reduction to form sulfides or oxidation to yield sulfone derivatives.
Common Reagents and Conditions- Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide).
- Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are utilized.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The biological activity of 1,4-Difluoro-2-(methylsulfonyl)benzene is primarily linked to its role in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound's action involves interaction with palladium catalysts and is influenced by environmental factors such as temperature and pH.
Several methods exist for synthesizing 1,4-Difluoro-2-(methylsulfonyl)benzene:
- Fluorination of 2-(methylsulfonyl)benzene: This method employs fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
- Industrial Production: Large-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions and high yields.
1,4-Difluoro-2-(methylsulfonyl)benzene serves multiple roles in organic synthesis:
- Reagent: It is used in various organic reactions, particularly those involving carbon-carbon bond formation.
- Catalyst: The compound can act as a catalyst in several reactions.
- Ligand: It has applications in coordination chemistry due to its ability to form stable complexes.
Interaction studies reveal that 1,4-Difluoro-2-(methylsulfonyl)benzene effectively participates in the Suzuki–Miyaura coupling reaction, highlighting its importance as a building block in organic synthesis. Its interactions are influenced by the presence of palladium catalysts and the specific conditions of the reaction environment.
Several compounds share structural similarities with 1,4-Difluoro-2-(methylsulfonyl)benzene:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Difluoro-4-(methylsulfonyl)benzene | Different fluorine substitution pattern | Varies in reactivity due to different positions of fluorine |
| 1,4-Difluoro-2-(methylthio)benzene | Contains a methylthio group instead of a sulfonyl | Alters electronic properties and reactivity |
| 1,4-Difluoro-2-(methylsulfinyl)benzene | Contains a sulfinyl group instead of a sulfonyl | Changes oxidation states and potential reactions |
Uniqueness
The uniqueness of 1,4-Difluoro-2-(methylsulfonyl)benzene lies in its specific substitution pattern and the presence of both fluorine and sulfonyl groups. This combination enhances its versatility as an intermediate in various synthetic applications, distinguishing it from other similar compounds .








